![molecular formula C14H10BrClN2O3S B2373483 2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 329779-33-1](/img/structure/B2373483.png)
2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide” is a chemical compound with the molecular formula C14H11BrN2O3S . Its molecular weight is 367.22 .
Molecular Structure Analysis
The molecular structure of “2-[(4-bromophenyl)sulfanyl]-N-(4-chloro-3-nitrophenyl)acetamide” consists of a bromophenyl group, a nitrophenyl group, and an acetamide group .Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
- The compound's structure has been analyzed for its conformational properties. For example, the N—H bond orientation and its implications for molecular structure have been studied, revealing interesting aspects about the compound's geometric parameters and its relationship with other acetanilides. This detailed structural analysis contributes to the understanding of the molecular behavior of the compound (Gowda et al., 2007).
Synthetic Applications
- The compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles. This implies its utility in creating advanced polymeric materials with specific properties and applications, showcasing its versatility in synthetic chemistry (Begunov & Valyaeva, 2015).
Vibrational Spectroscopy and Molecular Interaction Analysis
- A comprehensive study has been conducted to characterize the vibrational signatures of a similar compound. This involved the use of Raman and Fourier transform infrared spectroscopy, combined with theoretical calculations. Such studies are crucial for understanding the molecular dynamics, interaction, and stability of the compound, contributing significantly to the field of molecular spectroscopy and pharmaceutical research (Jenepha Mary et al., 2022).
Pharmaceutical Research and Applications
- While the focus is not directly on the pharmaceutical applications of the specific compound mentioned, studies related to similar compounds in terms of structure and functional groups have been conducted. These studies often explore the antimicrobial, anti-inflammatory, or other biological activities of these compounds, thus providing a foundation for future research on closely related compounds (Nafeesa et al., 2017).
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-chloro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXASXEXKSCCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

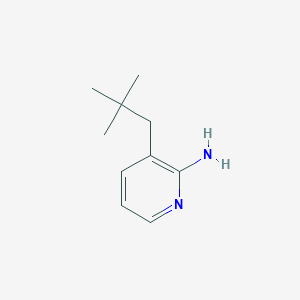
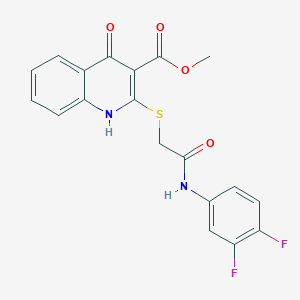
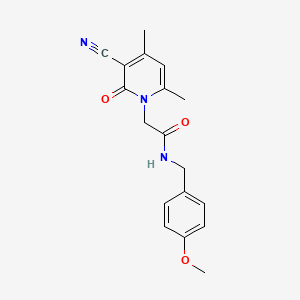
![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)
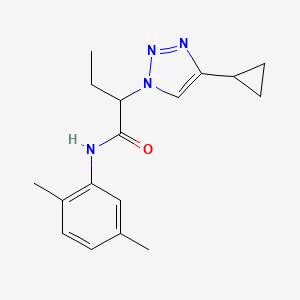
![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)
![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
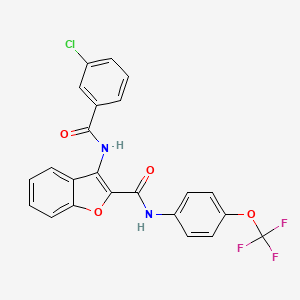

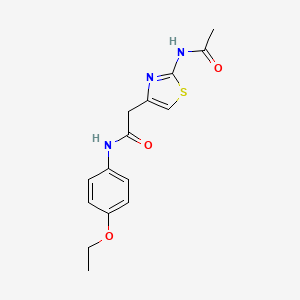
![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)